

# AMCA-PEG4-Acid Fluorescent Label: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: AMCA-PEG4-Acid

Cat. No.: B15339865

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An in-depth guide for research scientists and drug development professionals on the application and technical specifications of **AMCA-PEG4-Acid**, a blue fluorescent label.

**AMCA-PEG4-Acid** is a versatile fluorescent probe used for labeling biomolecules in a variety of applications, including immunofluorescence microscopy, flow cytometry, and peptide synthesis.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a workflow for its application in cellular imaging.

## Core Properties and Specifications

AMCA (7-amino-4-methyl-3-coumarinacetic acid) is a blue fluorescent dye known for its relatively large Stokes shift and resistance to photobleaching.<sup>[1][2][3]</sup> The **AMCA-PEG4-Acid** formulation incorporates a four-unit polyethylene glycol (PEG) spacer, which enhances its water solubility and reduces aggregation of labeled biomolecules.<sup>[1]</sup> The terminal carboxylic acid group allows for covalent conjugation to primary amines on target molecules, such as proteins and antibodies, through a stable amide bond.<sup>[4][5]</sup>

## Photophysical and Chemical Properties

A summary of the key quantitative data for **AMCA-PEG4-Acid** is presented in the table below. These properties are crucial for designing and executing fluorescence-based experiments.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	345 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	450 nm	[1]
Molar Extinction Coefficient ( $\epsilon$ )	19,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Molecular Weight	580.63 g/mol	[1]
Solubility	DMSO, DMF	[1]
Purity	$\geq 95\%$	[1]
Spectrally Similar Dyes	Alexa Fluor® 350, DyLight® 350	[1]

## Experimental Protocols

The following sections provide detailed methodologies for the conjugation of **AMCA-PEG4-Acid** to proteins and its subsequent use in immunofluorescence microscopy.

### Protein Conjugation via EDC/NHS Chemistry

This protocol outlines the steps for covalently labeling a protein with **AMCA-PEG4-Acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

- **AMCA-PEG4-Acid**
- Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
  - Equilibrate all reagents to room temperature before use.
  - Prepare a stock solution of **AMCA-PEG4-Acid** in anhydrous DMF or DMSO (e.g., 10 mg/mL).
  - Prepare fresh stock solutions of EDC and NHS in Activation Buffer just before use (e.g., 10 mg/mL each).
- Activation of **AMCA-PEG4-Acid**:
  - In a microcentrifuge tube, combine the desired molar excess of **AMCA-PEG4-Acid** with EDC and NHS in Activation Buffer. A common starting point is a 10- to 20-fold molar excess of the dye and coupling reagents to the protein.
  - Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the **AMCA-PEG4-Acid**.
- Conjugation to the Protein:
  - Add the activated **AMCA-PEG4-Acid** mixture to the protein solution. The protein should be in a buffer free of primary amines (e.g., PBS).
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
- Quenching the Reaction:
  - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

- Incubate for 30-60 minutes at room temperature to quench any unreacted NHS-activated dye.
- Purification of the Conjugate:
  - Remove the unconjugated dye and reaction byproducts by passing the solution through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).
- Characterization (Optional):
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 345 nm (for AMCA).

## Immunofluorescence Staining Protocol

This protocol describes the use of an **AMCA-PEG4-Acid**-labeled antibody for direct immunofluorescence staining of cells.

Materials:

- **AMCA-PEG4-Acid** labeled primary antibody
- Cells grown on coverslips or in a multi-well plate
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Mounting Medium

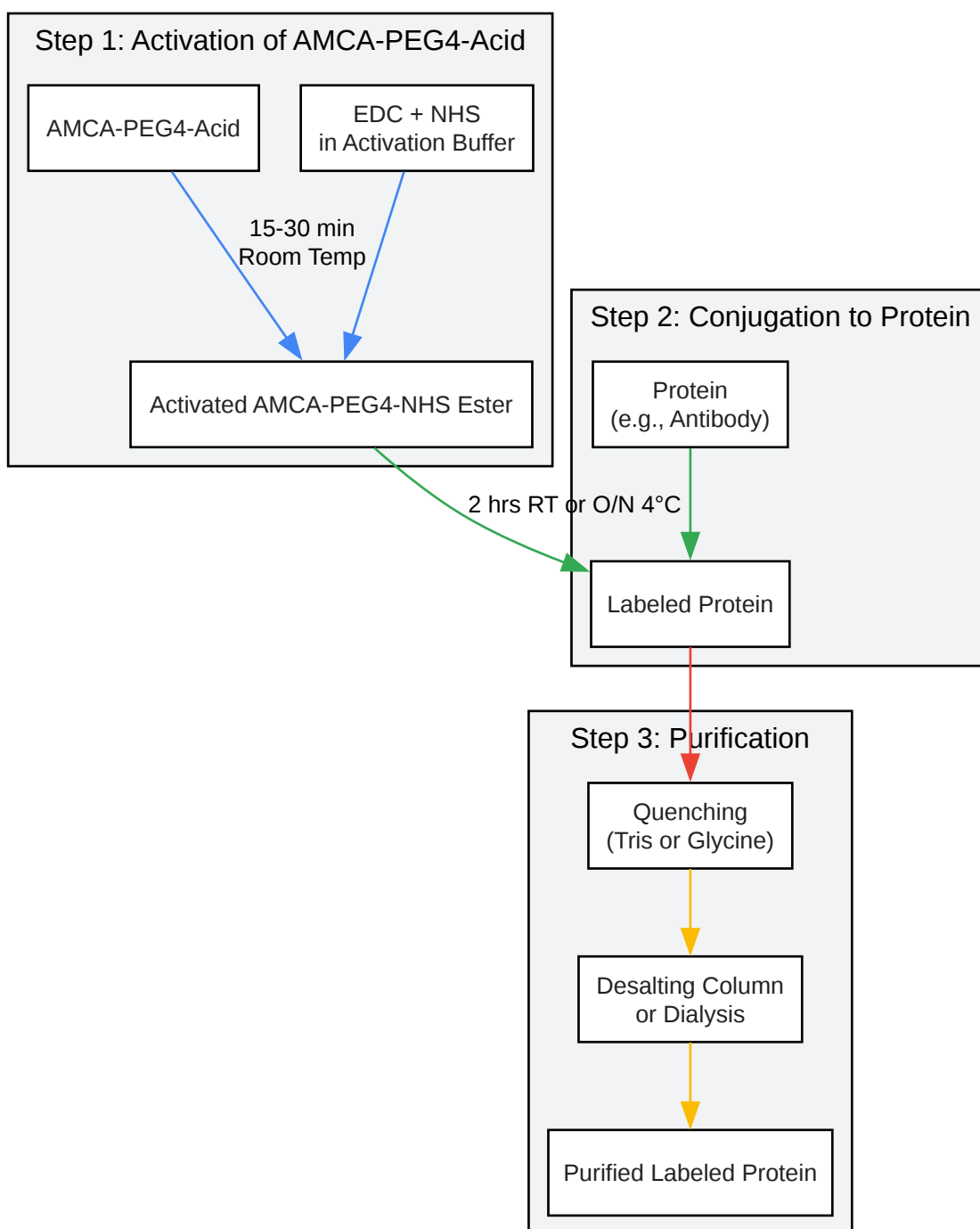
Procedure:

- Cell Preparation:
  - Wash the cells twice with PBS.

- Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilization (for intracellular targets):
  - If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 5-10 minutes at room temperature.
  - Wash the cells three times with PBS.
- Blocking:
  - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the **AMCA-PEG4-Acid** labeled primary antibody in Blocking Buffer to the predetermined optimal concentration.
  - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing:
  - Wash the cells three to five times with PBS, with each wash lasting 5 minutes, to remove unbound antibodies.
- Mounting and Imaging:
  - Mount the coverslips onto microscope slides using a suitable mounting medium.
  - Visualize the fluorescence using a fluorescence microscope equipped with a filter set appropriate for AMCA (Excitation: ~350 nm, Emission: ~450 nm).

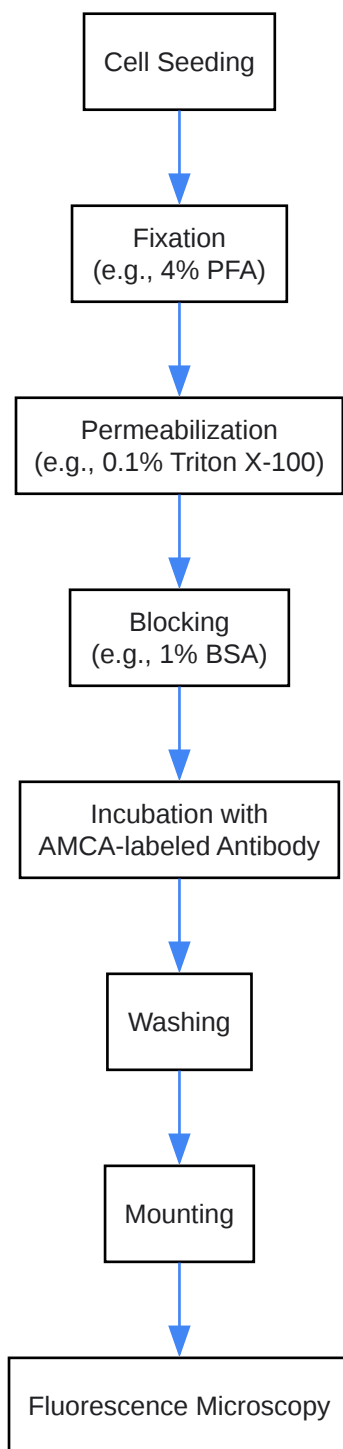
## Visualization of Workflows

The following diagrams illustrate the key processes described in this guide.



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Caption: Workflow for the conjugation of **AMCA-PEG4-Acid** to a protein.



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Caption: Experimental workflow for direct immunofluorescence using an AMCA-labeled antibody.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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